(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines amino acids and triazole derivatives, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the amino acid and triazole components. The amino acid component can be synthesized through standard peptide synthesis techniques, while the triazole derivative is often prepared via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis reactors and specialized equipment for handling the triazole synthesis. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing triazole moiety.
Reduction: The compound can be reduced to alter the amino acid component.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-5-guanidinopentanoic acid: Similar in structure but lacks the triazole moiety.
2-[(1H-1,2,4-Triazol-3-yl)sulfanyl]acetic acid: Contains the triazole moiety but lacks the amino acid component.
Uniqueness
The uniqueness of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid lies in its combination of amino acid and triazole structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7N3O2S/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-6-5(8-7-3)11-2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H2,1H3,(H,9,10)(H,6,7,8)/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMJGYSTGFIGW-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)SCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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